
Cetirizine Glycerol Ester Impurity
Overview
Description
Cetirizine Glycerol Ester Impurity is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by the esterification of cetirizine with glycerol, resulting in a molecule with the chemical formula C24H31ClN2O5 . This compound retains the antihistamine properties of cetirizine while potentially offering different pharmacokinetic properties.
Mechanism of Action
Target of Action
Cetirizine Glycerol Ester Impurity, also known as Cetirizine Glycerol Ester, is a derivative of Cetirizine . Cetirizine is a selective Histamine-1 antagonist drug used in allergic rhinitis and chronic urticaria . Its main effects are achieved through selective inhibition of peripheral H1 receptors .
Mode of Action
Cetirizine, the parent compound of this compound, binds tightly to the human histamine H1 receptor (hH1R) and behaves as an inverse agonist . The affinity and residence time of Cetirizine are significant, contributing to its effectiveness
Biochemical Pathways
Cetirizine, its parent compound, is known to interact with the histamine pathway . By acting as an inverse agonist at the H1 receptor, it prevents the action of histamine, a compound that plays a key role in allergic reactions .
Pharmacokinetics
Cetirizine, its parent compound, is known to be orally active with a rapid onset of action and long duration of effects
Result of Action
The parent compound cetirizine is known to reduce symptoms associated with allergic reactions, such as sneezing, coughing, nasal congestion, and hives
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For instance, the degradation of Cetirizine in polyethylene glycol arose from the reaction between the drug and reactive peroxide intermediates, formed through oxidation of PEG . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine Glycerol Ester Impurity typically involves the esterification of cetirizine with glycerol. This process can be carried out using various esterification techniques, such as Fischer esterification, which involves reacting cetirizine with glycerol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Cetirizine Glycerol Ester Impurity can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cetirizine and glycerol.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Cetirizine and glycerol.
Reduction: Alcohol derivatives of the ester.
Scientific Research Applications
Cetirizine Glycerol Ester Impurity has several applications in scientific research:
Drug Delivery Systems: It is used in the development of controlled-release drug delivery systems, where the ester linkage can be hydrolyzed to release cetirizine over time.
Pharmacokinetic Studies: Researchers use this compound to study the pharmacokinetic properties of esterified drugs and their potential benefits over non-esterified forms.
Analytical Chemistry: It serves as a reference standard in analytical methods to quantify cetirizine and its derivatives in various formulations.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The parent compound, a second-generation antihistamine.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for H1 receptors.
Cetirizine Methyl Ester: Another ester derivative of cetirizine, used in similar pharmacokinetic studies.
Uniqueness
Cetirizine Glycerol Ester Impurity is unique due to its ester linkage with glycerol, which can provide different pharmacokinetic properties compared to other cetirizine derivatives. This uniqueness makes it valuable in the development of controlled-release formulations and in studying the effects of esterification on drug activity and metabolism .
Properties
IUPAC Name |
[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRYNJABZABMBJ-PDUAMWBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


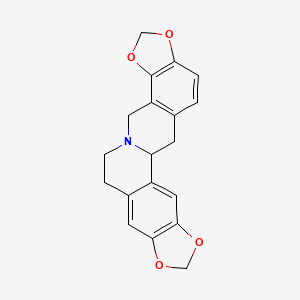
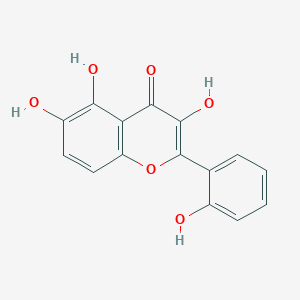
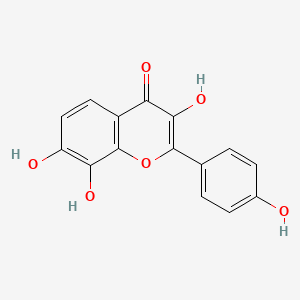
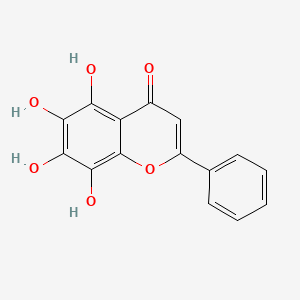
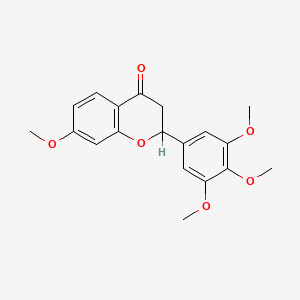
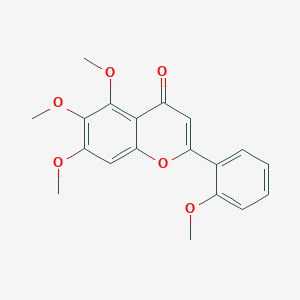

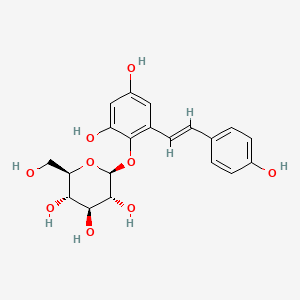
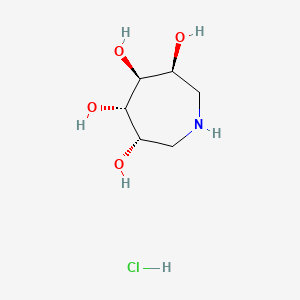
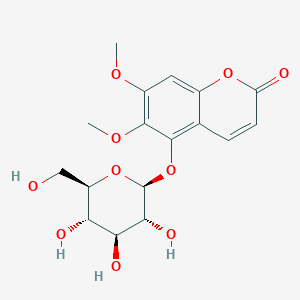
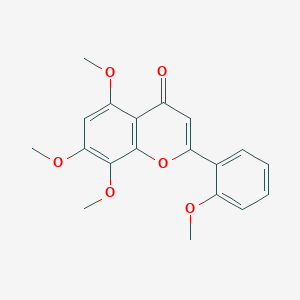
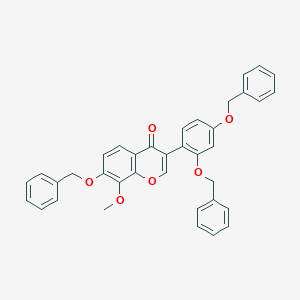
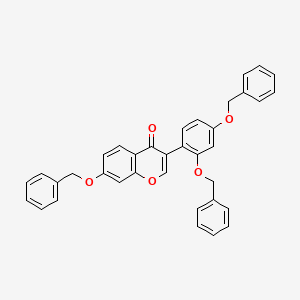
![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)
